molecular formula C13H16N2O B2495049 N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide CAS No. 2179914-25-9

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide

Cat. No. B2495049
CAS RN: 2179914-25-9
M. Wt: 216.284
InChI Key: ZZDZOBFWSGUMRX-UHFFFAOYSA-N
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Description

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, also known as THQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. THQ is a derivative of the naturally occurring compound tetrahydroquinoline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response. This compound has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in various animal models. This compound has been found to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several advantages for lab experiments, including its synthetic availability and its potential pharmacological properties. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, including the investigation of its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Future studies may also focus on the development of more efficient synthesis methods for this compound and the investigation of its potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential pharmacological properties.

Synthesis Methods

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an alkyne. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been found to have potential pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

N-methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-12(16)15(2)11-8-4-6-10-7-5-9-14-13(10)11/h3,5,7,9,11H,1,4,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZOBFWSGUMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=C1N=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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